(3R,4S)-3,4-dimethylpiperidin-3-ol
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Overview
Description
(3R,4S)-3,4-dimethylpiperidin-3-ol is a chiral compound with a piperidine ring structure. It is characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique stereochemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-dimethylpiperidin-3-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For instance, the compound can be synthesized via the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation, catalytic reduction, and other techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
(3R,4S)-3,4-dimethylpiperidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate the activity of enzymes or receptors by acting as an agonist or antagonist, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine: This compound shares a similar piperidine ring structure but has different substituents, leading to distinct biological activities.
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in various medicinal chemistry applications.
Uniqueness
(3R,4S)-3,4-dimethylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R)-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(6,2)9/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 |
InChI Key |
VBGKDRHWHZVXNK-MLWJPKLSSA-N |
Isomeric SMILES |
CC1CCNC[C@]1(C)O |
Canonical SMILES |
CC1CCNCC1(C)O |
Origin of Product |
United States |
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